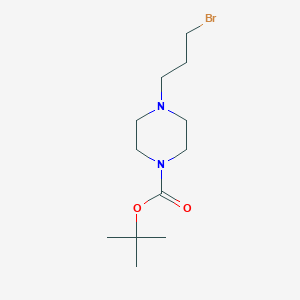

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJTVQSZFVOIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580158 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655225-02-8 | |

| Record name | tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS: 655225-02-8)

Introduction

This compound, identified by its CAS number 655225-02-8, is a pivotal bifunctional molecule extensively utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, protected at one nitrogen by a tert-butoxycarbonyl (Boc) group and functionalized at the other with a bromopropyl chain. This unique arrangement provides a stable, yet readily deprotected, secondary amine and a reactive alkyl halide handle for nucleophilic substitution.

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth information on the compound's properties, a detailed synthesis protocol, key applications, and essential safety procedures. The content is structured to provide not just methods, but also the scientific rationale behind them, ensuring both practical utility and a deeper understanding of the molecule's chemical behavior.

Physicochemical Properties & Specifications

The compound's utility is defined by its specific chemical and physical properties. It is typically supplied as a solid with a high degree of purity, suitable for sensitive downstream applications.[4][5]

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 655225-02-8 | [1][4][5][6] |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [1][4][7] |

| Molecular Weight | 307.23 g/mol | [1][2][4][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-4-(3-bromopropyl)piperazine, tert-butyl 4-(3-bromopropyl)-1-piperazinecarboxylate | [1][5] |

| Appearance | Solid or liquid | [5] |

| Melting Point | 118-121 °C | [3] |

| Boiling Point | 351.5 °C at 760 mmHg | [3] |

| Purity | ≥97% | [4][5] |

Solubility and Storage

The compound exhibits solubility in common organic solvents such as methanol, ethanol, and dichloromethane. For long-term viability, it must be stored in a freezer at temperatures under -20°C, kept in a tightly sealed container in a dry environment, and protected from light.[2][4][5][8]

Expected Analytical Characteristics

While specific spectra depend on the acquisition parameters, the structure allows for clear characterization using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine ring protons (multiplets between ~2.3-3.5 ppm), and the propyl chain protons, including a characteristic triplet for the methylene group adjacent to the bromine atom (~3.4 ppm).

-

¹³C NMR: The carbon spectrum will feature signals for the Boc-carbonyl carbon (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the distinct carbons of the piperazine ring and the propyl chain.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to the [M+H]⁺ and [M+2+H]⁺ ions.

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound involves the mono-N-alkylation of tert-butyl piperazine-1-carboxylate with an excess of 1,3-dibromopropane.

Synthesis Principle

The reaction proceeds via a standard SN2 (nucleophilic substitution) mechanism. The secondary amine of the Boc-piperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion. Using an excess of the dibromoalkane is crucial to minimize the formation of the undesired dialkylated byproduct. A mild base is included to neutralize the HBr generated in situ, driving the reaction to completion.

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

1,3-Dibromopropane (3.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate and anhydrous acetonitrile.

-

Addition of Reagents: Add anhydrous potassium carbonate, followed by the dropwise addition of 1,3-dibromopropane.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-piperazine is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

-

Verification: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Confirm the identity and purity of the final compound using NMR and MS analysis.

Applications in Research and Drug Development

The title compound is a quintessential building block, valued for its ability to introduce a protected piperazine moiety connected by a flexible three-carbon linker.[3][9] This structure is frequently employed in the synthesis of complex molecules targeted for various therapeutic areas.

Role as a Bifunctional Linker

The molecule's power lies in its two distinct reactive sites:

-

The Alkyl Bromide: A potent electrophile that readily reacts with nucleophiles (e.g., phenols, amines, thiols) to form stable C-O, C-N, or C-S bonds.

-

The Boc-Protected Amine: A latent nucleophile. The Boc group provides stability during the initial alkylation step and can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine, which is then available for further functionalization (e.g., amidation, reductive amination).

Caption: General workflow for using the compound as a linker in multi-step synthesis.

Example Application: Synthesis of Novel GPCR Ligands

Many G-protein coupled receptor (GPCR) ligands feature a basic nitrogen atom within a piperazine core to establish a key salt-bridge interaction with an acidic residue in the receptor binding pocket. The title compound is an ideal starting material to synthesize libraries of such ligands. Researchers can react it with a diverse set of aromatic or heterocyclic nucleophiles to build one part of the molecule, and then, after Boc deprotection, couple the resulting amine with various carboxylic acids to explore structure-activity relationships (SAR) systematically. This modular approach accelerates the discovery of potent and selective drug candidates.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[8]

Table 2: GHS Hazard Information

| Code | Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][8] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [1][8] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) | [1][8] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | [1][8] |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10]

-

Skin and Body Protection: Wear a lab coat. A full suit may be required for handling large quantities.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[8][10]

Handling and First Aid

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[8][10]

-

If Swallowed: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water.[8]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

Storage

Store in a tightly closed container in a dry and well-ventilated place. For maximum stability, keep in a freezer at or below -20 °C.[2][5][8]

Conclusion

This compound is a high-value synthetic intermediate whose well-defined reactivity and structural features make it indispensable in modern drug discovery and chemical synthesis. Its utility as a Boc-protected piperazine linker enables the modular construction of complex molecules, facilitating the exploration of chemical space in the search for new therapeutic agents. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this versatile compound to achieve their scientific goals.

References

-

PubChem. This compound | C12H23BrN2O2 | CID 15946517. [Link]

-

Doron Scientific. This compound. [Link]

-

Lookhem. This compound Oxalate CAS 2102410-31-9. [Link]

-

GSRS. This compound. [Link]

-

precisionFDA. This compound. [Link]

Sources

- 1. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 655225-02-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 655225-02-8 [sigmaaldrich.cn]

- 6. doronscientific.com [doronscientific.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

- 9. biosynce.com [biosynce.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive 3-bromopropyl chain. This unique combination makes it a valuable building block for introducing the piperazine moiety into target molecules. The Boc-protecting group ensures stability during certain reaction conditions and allows for selective deprotection, while the bromopropyl group serves as a versatile handle for alkylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a versatile synthetic intermediate. Understanding its fundamental physical and chemical properties is crucial for its effective use in research and development.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Boc-4-(3-bromopropyl)piperazine, 4-(3-bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester[1] |

| CAS Number | 655225-02-8[1][2] |

| Molecular Formula | C12H23BrN2O2[1][3] |

| Molecular Weight | 307.23 g/mol [1][3] |

| Appearance | Solid or liquid[2] |

| Melting Point | 118-121 °C[4] |

| Boiling Point | 351.474 °C at 760 mmHg[4] |

| Solubility | Soluble in water, ethanol, and methanol[5] |

| InChI Key | SQJTVQSZFVOIQV-UHFFFAOYSA-N[1][2][3] |

Spectroscopic Profile

Spectroscopic data is essential for the verification and quality control of this compound. While specific spectra can vary slightly based on the solvent and instrumentation, the following provides a general overview of expected signals.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the piperazine ring protons, and the propyl chain protons. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperazine ring, and the propyl chain. |

| Mass Spec (MS) | A molecular ion peak consistent with the compound's molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) | Absorption bands indicative of C-H, C-N, C=O (from the Boc group), and C-Br bonds. |

Note: Researchers can access and download comprehensive analytical data including NMR, HPLC, and LC-MS from various chemical suppliers.[6][7]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is readily scalable. A common synthetic route involves the reaction of 1-Boc-piperazine with 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-Boc-piperazine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Addition of Reagent: Slowly add 1,3-dibromopropane to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, filter the mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature. The 3-bromopropyl group is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the Boc-piperazine moiety to a variety of nucleophiles, such as amines, phenols, and thiols.

The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine of the piperazine ring. This amine can then be further functionalized.

Key Applications in Drug Discovery:

-

Linker Molecule: It is widely used as a linker to connect different pharmacophores in the design of novel therapeutic agents.

-

Scaffold Introduction: It serves as a key building block for introducing the piperazine scaffold, a common motif in many biologically active compounds.

-

Fragment-Based Drug Design: The compound can be used to elaborate on initial fragment hits by adding a piperazine group, which can improve solubility and pharmacokinetic properties.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

-

Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] For long-term storage, it is recommended to keep it in a freezer under -20°C.[2][8]

Conclusion

This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its well-defined reactivity, commercial availability, and versatile nature make it an indispensable tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Block Scientific. (n.d.). This compound Oxalate CAS 2102410-31-9. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 655225-02-8 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. biosynce.com [biosynce.com]

- 6. 655225-02-8|this compound|BLD Pharm [bldpharm.com]

- 7. 655225-02-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Introduction and Strategic Overview

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate stands out as a quintessential example of such a scaffold. Possessing both a nucleophilic secondary amine masked by a readily cleavable tert-butyloxycarbonyl (Boc) group and a reactive primary alkyl bromide, this molecule offers an orthogonal handle for sequential chemical modifications. This guide provides an in-depth technical analysis of its properties, a robust and validated protocol for its synthesis and characterization, a discussion of its applications, and essential safety guidelines for its handling. The content herein is curated for researchers, chemists, and drug development professionals who require a reliable and versatile intermediate for synthesizing novel chemical entities.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its distinct chemical and physical properties. A summary of its key identifiers and characteristics is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [1][2] |

| Molecular Weight | 307.23 g/mol | [1][2][3] |

| CAS Number | 655225-02-8 | [1] |

| Appearance | Solid or liquid | |

| IUPAC Name | This compound | [1] |

| Melting Point | 118-121 °C | |

| Boiling Point | ~351.5 °C at 760 mmHg | |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | [2] |

| InChIKey | SQJTVQSZFVOIQV-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecular structure of this compound is achiral.[2] Its architecture is defined by two key reactive centers:

-

The Boc-Protected Piperazine: The tert-butyloxycarbonyl group serves as an effective protecting group for one of the piperazine nitrogens. Its steric bulk prevents unwanted side reactions, directing reactivity towards the second nitrogen. This group is stable under a wide range of conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for subsequent functionalization.

-

The 3-Bromopropyl Chain: The terminal primary alkyl bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the piperazine scaffold to a wide variety of nucleophiles, such as amines, thiols, or carboxylates, serving as a flexible three-carbon linker.

Caption: 2D structure and key functional domains of the title compound.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the nucleophilic substitution of 1,3-dibromopropane with N-Boc-piperazine. This procedure is designed to be a self-validating system by carefully controlling stoichiometry to minimize the formation of the undesired dialkylated byproduct.

Causality and Experimental Design

The secondary amine of N-Boc-piperazine is a potent nucleophile that can readily displace a bromide from 1,3-dibromopropane.[4] To favor the desired mono-alkylation product, an excess of the dihalide starting material is typically used. This statistical approach ensures that the concentration of the mono-substituted product remains low throughout the reaction, reducing the probability of it reacting a second time with another molecule of N-Boc-piperazine. A mild inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[4]

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (2.0 eq) followed by 1,3-dibromopropane (3.0-5.0 eq).

-

Reaction Conditions: Heat the stirred suspension to 65 °C and maintain at this temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-piperazine is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the potassium salts. Rinse the filter cake with acetonitrile.

-

Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate (EtOAc) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed. This validation is critical for the reproducibility of downstream applications.

| Technique | Expected Results |

| ¹H NMR | Characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), piperazine ring protons (two broad multiplets, ~2.3-2.5 ppm and ~3.4 ppm, 4H each), and the bromopropyl chain (triplet ~3.4 ppm, 2H; triplet ~2.5 ppm, 2H; quintet ~2.0 ppm, 2H). |

| ¹³C NMR | Signals corresponding to the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the distinct carbons of the piperazine ring and propyl chain. |

| Mass Spec (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent ion for [M+H]⁺ at m/z 307.1 and 309.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| HPLC | A high-performance liquid chromatography analysis should indicate a purity of ≥95% for most research applications. |

Note: While specific NMR data was not directly available in the search results, the expected chemical shifts are based on standard values for similar structural motifs. Commercial suppliers often provide access to analytical data like NMR and HPLC upon request.[5][6]

Applications in Research and Drug Development

The orthogonal reactivity of this compound makes it a valuable intermediate in the synthesis of pharmacologically active agents.[7] Its primary role is that of a versatile linker, connecting a core scaffold to another functional group or pharmacophore.

The oxalate salt of this compound is noted for its use in several research areas, which highlights the utility of the parent free base[7]:

-

Synthesis of Novel Therapeutics: It serves as a key building block for creating new drugs, particularly in areas like oncology and inflammation.[7]

-

Drug Delivery Systems: The piperazine moiety can be protonated at physiological pH, making it useful for incorporation into drug delivery vehicles that target specific cellular environments.[7]

-

Fragment-Based Drug Design (FBDD): The molecule can be used to "grow" fragments by linking them to other small molecules, exploring the chemical space around a protein binding pocket.

Caption: Conceptual workflow illustrating the compound's role in sequential synthesis.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling this chemical. It is classified as a hazardous substance.

Hazard Identification

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

For long-term stability, the compound should be stored in a freezer at temperatures under -20°C.[3] The container must be kept tightly sealed in a dry and well-ventilated place to prevent degradation from moisture and atmospheric contaminants.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a strategically designed chemical building block with significant value for the scientific research and drug development community. Its well-defined physicochemical properties, coupled with its orthogonal reactive sites, provide a reliable and versatile platform for the synthesis of complex nitrogen-containing molecules. The robust synthesis protocol and clear analytical validation benchmarks outlined in this guide offer a comprehensive framework for its effective and safe utilization in the laboratory.

References

-

PubChem. (2025). This compound. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound Oxalate CAS 2102410-31-9. Available from: [Link]

-

National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Available from: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Available from: [Link]

Sources

- 1. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 655225-02-8|this compound|BLD Pharm [bldpharm.com]

- 6. 655225-02-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. biosynce.com [biosynce.com]

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate structure

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern medicinal chemistry. The document delves into its structural and physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines its critical applications, particularly as a linker in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Chemical Identity and Physicochemical Properties

This compound, often abbreviated as Boc-(3-bromopropyl)piperazine, is a derivative of piperazine featuring two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a reactive 3-bromopropyl chain on the other. This arrangement makes it an ideal heterobifunctional linker, where the Boc group ensures selective reactions and can be easily removed, while the terminal bromide serves as a robust electrophilic handle for covalent bond formation.

The structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 655225-02-8 | [1] |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [2][3] |

| Molecular Weight | 307.23 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-4-(3-bromopropyl)piperazine, 4-(3-Bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester | [2] |

| Appearance | Solid or liquid | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | [2][3] |

| InChIKey | SQJTVQSZFVOIQV-UHFFFAOYSA-N | [2][4] |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | Sealed in a dry environment, store in freezer (-20°C) | [1][4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective mono-N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 1,3-dibromopropane. The Boc protecting group is critical, as it deactivates the nitrogen to which it is attached, thereby directing the alkylation to the free secondary amine with high selectivity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a robust method for laboratory-scale synthesis.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

1,3-Dibromopropane (3.0-5.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to Boc-piperazine). Begin vigorous stirring. Add 1,3-dibromopropane (3.0-5.0 eq) to the mixture.

-

Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting Boc-piperazine is consumed.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

-

Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is effective. The fractions containing the desired product are identified by TLC.

-

Final Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid. Dry the product under high vacuum to remove residual solvents.

Rationale Behind Experimental Choices

-

Excess 1,3-Dibromopropane: Using a significant excess of the di-alkylating agent is crucial. While seemingly counterintuitive, it ensures that the mono-alkylated Boc-piperazine product is statistically less likely to react a second time compared to the unreacted 1,3-dibromopropane. This minimizes the formation of the undesired bis-alkylated byproduct.

-

Potassium Carbonate as Base: A mild inorganic base like K₂CO₃ is sufficient to neutralize the HBr generated during the Sₙ2 reaction. Its insolubility in acetonitrile facilitates easy removal by filtration, simplifying the workup process.

-

Acetonitrile as Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the organic reactants while allowing for the easy separation of the inorganic base.

Structural Characterization

Validation of the final product's structure and purity is essential. Standard analytical techniques are employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals (in CDCl₃) include:

-

A singlet at ~1.46 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

Triplets at ~3.45 ppm and ~2.40 ppm from the protons on the piperazine ring carbons adjacent to the Boc-protected and alkylated nitrogens, respectively.

-

A triplet at ~3.40 ppm for the -CH₂-Br protons.

-

A triplet at ~2.50 ppm for the -N-CH₂- protons of the propyl chain.

-

A multiplet (quintet) around ~1.95 ppm for the central -CH₂- of the propyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 12 carbon atoms in unique chemical environments, including the characteristic signals for the carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbon bearing the bromine atom (~31 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), confirming the molecular weight of 307.23 g/mol .[3]

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its identity as a versatile heterobifunctional linker. The piperazine core is a privileged scaffold in medicinal chemistry, known for improving aqueous solubility and pharmacokinetic properties.[1][5]

Role in PROTAC and Molecular Glue Development

This molecule is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an E3 ligase-binding ligand, and a linker that connects the two.

The piperazine moiety in the linker imparts several advantages:

-

Structural Rigidity: The semi-rigid piperazine ring helps to control the spatial orientation and distance between the two ends of the PROTAC, which is critical for inducing a productive ternary complex between the target protein and the E3 ligase.[3][7]

-

Improved Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can enhance the solubility and cell permeability of the final PROTAC molecule.[6]

-

Vector for Exit Trajectory: The piperazine ring provides a defined exit point from a ligand, allowing for predictable positioning of the linker chain.[3]

Conceptual Role as a PROTAC Linker

Caption: Use of the molecule as a PROTAC linker scaffold.

In this application, the 3-bromopropyl group is used to attach to one part of the molecule (e.g., the warhead), while the Boc group is removed to reveal a secondary amine, which is then coupled to the other component (e.g., the E3 ligase ligand).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and organic synthesis. Its well-defined structure, featuring a selectively protected piperazine ring and a reactive alkyl halide, provides a reliable and versatile platform for constructing complex molecules. Its proven role in enhancing the drug-like properties of next-generation therapeutics, particularly PROTACs, ensures its continued importance in the field. The synthetic and handling protocols outlined in this guide provide a solid foundation for its effective and safe utilization in a research setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15946517, this compound. Available at: [Link]

-

Global Substance Registration System (GSRS). This compound. Available at: [Link]

-

Muth, F., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at: [Link]

-

precisionFDA. This compound. Substance Report. Available at: [Link]

-

Scaccia, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 655225-02-8 [sigmaaldrich.com]

- 5. 655225-02-8|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate: A Versatile Bifunctional Linker in Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a cornerstone bifunctional linker for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on its role in the rational design of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Strategic Role of Bifunctional Linkers

Modern drug discovery has evolved beyond simple target inhibition. Modalities like PROTACs aim to hijack the cell's own machinery to eliminate disease-causing proteins entirely.[1][2][3][4] These hetero-bifunctional molecules consist of two distinct ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.[4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of the efficacy of the resulting therapeutic.

This compound has emerged as a particularly valuable linker component. Its structure offers a unique combination of features:

-

Orthogonal Reactivity : It possesses two distinct reactive handles. The bromopropyl group is an electrophile, ideal for alkylation reactions, while the Boc-protected piperazine contains a nucleophilic nitrogen that can be revealed for subsequent amide coupling or other conjugations.[]

-

Tunable Physicochemical Properties : The piperazine core can enhance aqueous solubility upon protonation and provides a degree of conformational rigidity, which can be advantageous for optimizing the formation of the crucial ternary complex (Target-PROTAC-E3 Ligase).[1][2][3][]

-

Sequential Synthesis Control : The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis, preventing unwanted side reactions and ensuring the precise assembly of the final bifunctional molecule.[]

This guide will provide the foundational knowledge and practical protocols to effectively leverage this linker in your research endeavors.

Part 1: Core Properties and Synthesis

A thorough understanding of the linker's physicochemical properties is paramount for its successful application in complex synthetic pathways.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 655225-02-8 | [6][7] |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [6][8][9] |

| Molecular Weight | 307.23 g/mol | [6][8][9] |

| Appearance | Solid or liquid | |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions. | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCBr | [6][8][9] |

Synthesis Protocol

The most common synthesis route involves the N-alkylation of Boc-piperazine with 1,3-dibromopropane. This protocol is designed to be robust and scalable.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Scientist's Insight: K₂CO₃ is a mild inorganic base, sufficient to deprotonate the piperazine nitrogen for nucleophilic attack without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants.

-

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0-5.0 eq) to the stirred suspension.

-

Scientist's Insight: A large excess of 1,3-dibromopropane is crucial. It favors the desired mono-alkylation product and minimizes the formation of the dimeric bis-piperazine byproduct, which can be difficult to separate.

-

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-piperazine is consumed.

-

Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

-

Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product should be a colorless to pale yellow oil or solid.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of the bifunctional linker.

Part 2: Application in PROTAC Synthesis

The true utility of this linker is demonstrated in its application. Here, we outline a general, field-proven protocol for its incorporation into a PROTAC molecule. This process involves a sequential, three-stage approach: alkylation, deprotection, and final coupling.

Principle of PROTAC Action

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[10][11][12] The pharmacology is event-driven (degradation) rather than occupancy-driven (inhibition), which can lead to more profound and durable biological effects.[4]

Experimental Protocol: A General PROTAC Synthesis

This protocol assumes the availability of a POI-binding ligand (POI-ligand) with a suitable nucleophilic handle (e.g., a phenol, amine, or thiol) and an E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) with a carboxylic acid handle for amide coupling.

Stage 1: Alkylation of the POI Ligand

Objective: To conjugate the electrophilic bromopropyl end of the linker to the POI-ligand.

-

Setup: Dissolve the POI-ligand (1.0 eq) and this compound (1.1 eq) in an appropriate solvent like DMF or DMSO.

-

Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Scientist's Insight: The choice of base depends on the acidity of the nucleophile on the POI-ligand. Cs₂CO₃ is often used for less acidic nucleophiles like phenols due to its higher solubility and reactivity.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by LC-MS.

-

Purification: Purify the resulting intermediate (POI-Linker-Boc) using preparative HPLC or column chromatography.

Stage 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the secondary amine of the piperazine ring, making it available for the next reaction.

-

Setup: Dissolve the purified POI-Linker-Boc intermediate in a solvent such as dichloromethane (DCM).[13]

-

Acid Addition: Add a strong acid. A common choice is trifluoroacetic acid (TFA), typically used as a 20-50% solution in DCM.[13][14][15] Alternatively, 4M HCl in dioxane can be used.[14]

-

Completion: After completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., TFA or HCl salt) and is often used directly in the next step without further purification.

Stage 3: Amide Coupling to E3 Ligase Ligand

Objective: To form the final PROTAC molecule by creating an amide bond between the deprotected linker-amine and the E3 ligase ligand.

-

Setup: Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) and the deprotected POI-Linker-Amine salt (1.1 eq) in an anhydrous solvent like DMF.

-

Coupling Reagents: Add an amide coupling reagent such as HATU (1.2 eq) or HBTU, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0-4.0 eq).

-

Scientist's Insight: The base is critical to neutralize the amine salt and facilitate the coupling reaction. HATU is a highly efficient coupling reagent that activates the carboxylic acid for rapid amide bond formation.

-

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Final Purification: Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%) required for biological assays. The final product's identity and purity must be rigorously confirmed by LC-MS and NMR.

PROTAC Synthesis Workflow Diagram:

Caption: Sequential workflow for the synthesis of a PROTAC.

Part 3: Mechanistic Considerations & Best Practices

-

Reactivity of the Bromopropyl Group: The 3-bromopropyl moiety is a primary alkyl halide, making it susceptible to Sₙ2 reactions.[16] Its reactivity is generally reliable with soft nucleophiles (phenols, thiols) and amines. Avoid strongly basic conditions that could promote elimination (E2) side reactions.

-

Boc Deprotection Conditions: While TFA and HCl are robust reagents for Boc removal, substrates with other acid-labile functional groups may require milder conditions.[14][15] In such cases, alternative methods might be explored, although they are less common for this specific linker.[17][18]

-

Piperazine's Role in PK/PD: The piperazine ring is more than a structural element. As a basic nitrogen, its pKa can be influenced by nearby chemical groups.[1][2][3] This can affect the molecule's overall charge state, solubility, and cell permeability, all of which are critical pharmacokinetic parameters. Careful consideration of the final PROTAC structure is necessary to balance these properties.

-

Analytical Validation: Rigorous analytical characterization at each step is non-negotiable. Use LC-MS to monitor reaction conversions and identify products. Use ¹H and ¹³C NMR to confirm the structure of intermediates and the final compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final PROTAC. Final purity for biological testing should be assessed by analytical HPLC at multiple wavelengths.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined orthogonal reactivity, coupled with the beneficial properties of the piperazine core, facilitates the controlled and efficient synthesis of complex bifunctional molecules. By understanding its core properties and applying the robust protocols outlined in this guide, researchers can confidently utilize this linker to accelerate the development of next-generation therapeutics, particularly in the exciting field of targeted protein degradation.

References

-

Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15946517, this compound. Available from: [Link]

-

Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available from: [Link]

-

GlobalChemMall. This compound Oxalate CAS 2102410-31-9. Available from: [Link]

-

Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

-

RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

-

Global Substance Registration System (GSRS). This compound. Available from: [Link]

-

Mettler Toledo. Alkylation Reactions | Development, Technology. Available from: [Link]

-

precisionFDA. This compound. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]

-

National Institutes of Health. Triple Radical Sorting: Aryl-Alkylation of Alkenes. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022). Available from: [Link]

-

ResearchGate. ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (2025). Available from: [Link]

-

National Institutes of Health. Applications of Covalent Chemistry in Targeted Protein Degradation. Available from: [Link]

-

Pharmaffiliates. CAS No : 1477-68-5| Product Name : Dopamine Hydrochloride - Impurity B (Hydrochloride Salt). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. CAS 655225-02-8: tert-butyl 4-(3-bromopropyl)piperazine-1-… [cymitquimica.com]

- 8. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. mt.com [mt.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthetic Cornerstone: A Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will dissect its synthesis, elucidate its chemical properties and reactivity, and present detailed protocols for its application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile intermediate in pharmaceutical research and development.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, a core structure that appears in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[3] The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants, as well as in antihistamines, antiemetics, and anthelmintics.[2][4]

The strategic protection of one of the piperazine nitrogens is crucial for its synthetic utility, preventing undesired side reactions and allowing for selective functionalization. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1] This mono-protection strategy gives rise to versatile intermediates like this compound, the subject of this guide. The presence of a reactive bromopropyl chain on the unprotected nitrogen makes it a powerful electrophilic building block for introducing the piperazine motif into a target molecule.

Physicochemical and Safety Profile

A thorough understanding of the properties and hazards of a chemical is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 655225-02-8 | [5] |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [5] |

| Molecular Weight | 307.23 g/mol | [5] |

| Appearance | Solid or liquid | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

The synthesis of this compound is a two-step process, starting with the mono-Boc protection of piperazine, followed by the alkylation of the free secondary amine.

Synthesis of the Precursor: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

The selective mono-protection of piperazine is the critical first step. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of piperazine.

Experimental Protocol:

-

Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

-

To this solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over a period of 3 hours.

-

Allow the reaction mixture to stir at room temperature for 22 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the residue, add water and filter to remove any insoluble di-Boc-piperazine byproduct.

-

Extract the aqueous solution with DCM (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate.

Synthesis of this compound

The second step involves the N-alkylation of the mono-protected piperazine with 1,3-dibromopropane.

Experimental Protocol:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN), add a base (e.g., potassium carbonate, 1.5 equivalents).

-

Add 1,3-dibromopropane (1.2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with dichloromethane (DCM) and water.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.4 ppm), and the bromopropyl chain protons (multiplets, ~1.9-3.5 ppm). |

| ¹³C NMR | Signals for the tert-butyl group carbons (~28 ppm and ~80 ppm), piperazine ring carbons (~45-55 ppm), bromopropyl chain carbons (~30-60 ppm), and the carbonyl carbon (~155 ppm). |

| Mass Spec (ESI-TOF) | Expected m/z for [M+H]⁺: ~307.11. |

Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to act as a versatile building block for introducing a functionalized piperazine moiety. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the facile connection of the piperazine unit to a wide variety of molecular scaffolds.

Synthesis of an Aripiprazole Precursor

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3][4] this compound can be used to synthesize key intermediates for aripiprazole and its derivatives.

Reaction Scheme:

Experimental Protocol:

-

Combine 1-(2,3-dichlorophenyl)piperazine (1.0 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent like acetonitrile.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the Boc-protected aripiprazole precursor.

-

The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final aripiprazole derivative.

Synthesis of Cariprazine Precursors

Cariprazine is another important antipsychotic that acts as a dopamine D₂ and D₃ receptor partial agonist.[6][7][8] The synthesis of cariprazine and its analogs can also utilize this compound as a key building block to introduce the piperazine moiety. The synthetic strategy is analogous to that of the aripiprazole precursor, involving the nucleophilic substitution of the bromide by a suitable amine.

Conclusion

This compound is a synthetically versatile and commercially available building block of significant importance in medicinal chemistry. Its strategic design, featuring a protected nitrogen and a reactive alkyl halide, allows for the controlled and efficient introduction of the privileged piperazine scaffold into a wide array of molecules. The protocols and applications detailed in this guide underscore its value in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent tool in the pursuit of novel therapeutics.

References

- Jain, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(1), e2100269.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15946517, this compound. Retrieved from [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

- Rathi, E., et al. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658-667.

- Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127.

- Findlay, L. J., El-Mallakh, P. L., & El-Mallakh, R. S. (2016). Cariprazine for the Treatment of Bipolar Disorder.

- Citrome, L. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. International Journal of Neuropsychopharmacology, 24(6), 449-461.

- Gao, Y., et al. (2007). Synthesis and bioactivity of aripiprazole derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(4), 251-254.

- Kowalski, P., & Jaskowska, J. (2012). An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure. Archiv der Pharmazie, 345(1), 81-85.

- Allen, J. A., & Roth, B. L. (2011). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 2(10), 549-555.

- European Patent Office. (2010).

- Google Patents. (n.d.). Industrial process for the preparation of cariprazine (Patent No. WO2018007986A1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H23BrN2O2 | CID 15946517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cariprazine for the Treatment of Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS No. 655225-02-8). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical property databases to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the risks and mitigation strategies.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in safe handling. This compound is a bifunctional molecule, incorporating a Boc-protected piperazine moiety and a bromopropyl chain. This structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 655225-02-8 | [1][2][3] |

| Molecular Formula | C₁₂H₂₃BrN₂O₂ | [2][3][4] |

| Molecular Weight | 307.23 g/mol | [2][4][5] |

| Appearance | Solid or liquid | |

| Melting Point | 118-121 °C | [2] |

| Boiling Point | 351.474 °C at 760 mmHg | [2] |

| Flash Point | 166.366 °C | [2] |

| Purity | ≥97% | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed. This indicates acute oral toxicity.[1][3][4] Ingestion can lead to adverse health effects.

-

H315: Causes skin irritation. [1][3][4] Direct contact with the skin can cause redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [1][3][4] Contact with the eyes can result in significant irritation and potential damage.

-

H335: May cause respiratory irritation. [1][3][4] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

Some sources also indicate a potential for serious eye damage (H318) and acute aquatic toxicity (H400)[4]. The toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls and appropriate PPE.

-

Ventilation: Handle this compound in a well-ventilated area.[2][7] A chemical fume hood is recommended to control airborne concentrations.

-

Eye Protection: Wear safety goggles with side-shields or a face shield.[7] This is critical to prevent eye contact.

-

Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7][8]

-

Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[8][9]

General Handling Practices

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]

-

Keep away from sources of ignition.[1]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]

Storage Conditions

Proper storage is essential for maintaining the integrity of the compound and preventing accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8]

-

The recommended storage temperature is under -20°C in a freezer.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][3][10]

Accidental Release Measures

A systematic approach is necessary to contain and clean up spills safely.

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3.1.[1][7] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the material from entering drains or watercourses.[1][7]

-

Containment and Cleaning: For solid spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and transfer to a container for disposal.[7]

The following diagram illustrates the general workflow for responding to an accidental spill:

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

While the compound has a high flash point, it is still combustible.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][7]

-

Special Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[1][8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7][8]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

-

Dispose of this material and its container at an approved waste disposal plant.[1]

-